molecular formula C14H7Cl2N3O3 B5839272 5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5839272
M. Wt: 336.1 g/mol
InChI Key: PKROBRPKPYNQHD-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising activity against various biological targets, making it a potential candidate for drug development.

    Materials Science: Due to its unique structural properties, it has been explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound has been used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the chlorine substituents, which may affect its reactivity and biological activity.

    5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Contains methoxy groups instead of chlorine, which can influence its electronic properties and interactions with biological targets.

The unique combination of chlorine and nitro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3/c15-11-5-4-9(7-12(11)16)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKROBRPKPYNQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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